1-(4-bromo-2-ethylphenyl)-1H-pyrrole
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from readily available starting materials. It would include the reaction conditions, reagents, and catalysts used, as well as the yield of the product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It would include information on what types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility, density, and other physical properties. It would also include information on the compound’s chemical properties, such as its acidity or basicity.Scientific Research Applications
Glycolic Acid Oxidase Inhibition
Research on derivatives of 1H-pyrrole, such as 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, has shown potential in inhibiting glycolic acid oxidase (GAO). These compounds are particularly potent when they possess large lipophilic 4-substituents. This inhibition could have implications in metabolic studies and potentially in therapeutic applications (Rooney et al., 1983).
Photoluminescent Materials
The synthesis and characterization of polymers containing pyrrole derivatives have been explored. These polymers exhibit strong fluorescence and are soluble in common organic solvents, which could be significant in developing new materials for electronic applications (Zhang & Tieke, 2008).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been studied for their potential in inhibiting the corrosion of carbon steel in acidic environments. This research could be critical in developing more efficient corrosion inhibitors for industrial applications (Zarrouk et al., 2015).
Catalysis in Chemical Reactions
Studies have shown that pyrrole derivatives can be used in the synthesis of various compounds, including their application as catalysts in Suzuki-type C−C coupling reactions. This has implications for synthetic chemistry, particularly in the efficient synthesis of complex molecules (Mazet & Gade, 2001).
Solubility and Solvent Effects
Research into the solubility of pyrrole derivatives like 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents has been conducted. Understanding these solubility properties is essential for their application in pharmaceuticals and material science (Li et al., 2019).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and other hazards. It would also include information on how to handle and store the compound safely.
Future Directions
This would involve a discussion of potential future research directions. For example, if the compound has medicinal properties, future research might involve testing the compound in clinical trials.
Please note that this is a general guide and the specific details would depend on the particular compound being analyzed. If you have a specific compound in mind, I would recommend consulting the primary literature or a trusted database for more detailed information.
properties
IUPAC Name |
1-(4-bromo-2-ethylphenyl)pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-2-10-9-11(13)5-6-12(10)14-7-3-4-8-14/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPBNZKXHQWKTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2C=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-ethylphenyl)-1H-pyrrole |
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